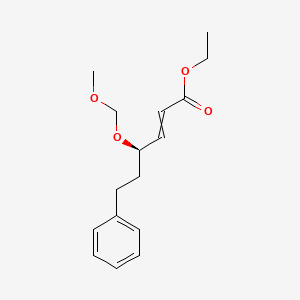

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-4-(Méthoxymethoxy)-6-phénylhex-2-énoate d'éthyle est un composé organique qui appartient à la classe des esters. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxymethoxy et un groupe phényle attaché à une chaîne hex-2-énoate.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du (4R)-4-(méthoxymethoxy)-6-phénylhex-2-énoate d'éthyle implique généralement l'estérification de l'acide carboxylique correspondant avec de l'éthanol en présence d'un catalyseur acide. Les conditions réactionnelles incluent souvent le reflux du mélange pour assurer une conversion complète. Le groupe méthoxymethoxy peut être introduit par une stratégie de protection-déprotection utilisant du méthanol et un réactif de protection approprié.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et la concentration du catalyseur peuvent optimiser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

(4R)-4-(Méthoxymethoxy)-6-phénylhex-2-énoate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, conduisant à la formation de différents dérivés.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Les nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Acides carboxyliques ou cétones.

Réduction : Alcools.

Substitution : Divers dérivés d'ester en fonction du nucléophile utilisé.

Applications de recherche scientifique

(4R)-4-(Méthoxymethoxy)-6-phénylhex-2-énoate d'éthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du (4R)-4-(méthoxymethoxy)-6-phénylhex-2-énoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l'acide carboxylique actif, qui peut ensuite interagir avec les enzymes ou les récepteurs dans les systèmes biologiques. Le groupe phényle peut contribuer à l'affinité et à la spécificité de liaison du composé.

Applications De Recherche Scientifique

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

- (4R)-4-Hydroxy-6-phénylhex-2-énoate d'éthyle

- (4R)-4-Méthoxy-6-phénylhex-2-énoate d'éthyle

- (4R)-4-(Ethoxymethoxy)-6-phénylhex-2-énoate d'éthyle

Unicité

(4R)-4-(Méthoxymethoxy)-6-phénylhex-2-énoate d'éthyle est unique en raison de la présence du groupe méthoxymethoxy, qui peut influencer sa réactivité et ses interactions. Cette caractéristique structurale le distingue d'autres composés similaires et peut conduire à des propriétés chimiques et biologiques différentes.

Activité Biologique

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H18O4. The structure includes a phenyl group, methoxy groups, and an ester functional group, which are significant for its reactivity and biological interactions.

This compound exhibits several potential mechanisms of action:

- Antioxidant Activity : Compounds with similar structures have shown capacity to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways.

- Antimicrobial Properties : Research indicates that compounds with similar moieties can exhibit antimicrobial activity against various pathogens.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are some key findings:

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant potential of various esters, this compound demonstrated significant free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound inhibited the production of TNF-alpha in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties indicated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as a natural antimicrobial agent.

Propriétés

Numéro CAS |

656836-61-2 |

|---|---|

Formule moléculaire |

C16H22O4 |

Poids moléculaire |

278.34 g/mol |

Nom IUPAC |

ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate |

InChI |

InChI=1S/C16H22O4/c1-3-19-16(17)12-11-15(20-13-18-2)10-9-14-7-5-4-6-8-14/h4-8,11-12,15H,3,9-10,13H2,1-2H3/t15-/m1/s1 |

Clé InChI |

QBLDZMBARUOZQF-OAHLLOKOSA-N |

SMILES isomérique |

CCOC(=O)C=C[C@@H](CCC1=CC=CC=C1)OCOC |

SMILES canonique |

CCOC(=O)C=CC(CCC1=CC=CC=C1)OCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.